molecular formula C7H14O B8253686 (3S)-hept-6-en-3-ol

(3S)-hept-6-en-3-ol

Cat. No.: B8253686
M. Wt: 114.19 g/mol
InChI Key: XFXWEAWJVWCOBF-ZETCQYMHSA-N
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Description

(3S)-hept-6-en-3-ol is an organic compound with the molecular formula C7H14O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is characterized by a hydroxyl group (-OH) attached to the third carbon of a seven-carbon chain that includes a double bond between the sixth and seventh carbons.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3S)-hept-6-en-3-ol can be synthesized through several methods. One common approach involves the asymmetric reduction of hept-6-en-3-one using chiral catalysts. This method ensures the production of the (3S) enantiomer with high enantiomeric purity. The reaction typically employs hydrogen gas in the presence of a chiral rhodium or ruthenium catalyst under mild conditions.

Industrial Production Methods

In an industrial setting, this compound can be produced through the biocatalytic reduction of hept-6-en-3-one using enzymes derived from microorganisms. This method is advantageous due to its high selectivity and environmentally friendly nature. The process involves fermenting the substrate with a specific strain of bacteria or yeast that expresses the necessary reductase enzymes.

Chemical Reactions Analysis

Types of Reactions

(3S)-hept-6-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form hept-6-en-3-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The double bond can be hydrogenated to produce (3S)-heptan-3-ol using hydrogen gas and a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), resulting in the formation of hept-6-en-3-yl chloride or hept-6-en-3-yl bromide.

Common Reagents and Conditions

    Oxidation: PCC or CrO3 in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas with a palladium catalyst at room temperature and atmospheric pressure.

    Substitution: SOCl2 or PBr3 in anhydrous conditions, typically at low temperatures to prevent side reactions.

Major Products

    Oxidation: Hept-6-en-3-one

    Reduction: (3S)-heptan-3-ol

    Substitution: Hept-6-en-3-yl chloride or hept-6-en-3-yl bromide

Scientific Research Applications

(3S)-hept-6-en-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its role in biological systems, including its potential as a pheromone or signaling molecule in insects.

    Medicine: Research is ongoing into its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: this compound is used in the fragrance industry due to its pleasant odor, and it is also a precursor in the synthesis of various fine chemicals.

Mechanism of Action

The mechanism of action of (3S)-hept-6-en-3-ol depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, altering their activity. For example, as a potential pheromone, it could bind to olfactory receptors in insects, triggering a behavioral response. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (3R)-hept-6-en-3-ol: The enantiomer of (3S)-hept-6-en-3-ol, with similar chemical properties but different biological activities due to its opposite chirality.

    Hept-6-en-3-one: The oxidized form of this compound, lacking the hydroxyl group.

    (3S)-heptan-3-ol: The fully saturated analog of this compound, with no double bond.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both a hydroxyl group and a double bond. This combination of functional groups allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis. Its chirality also imparts specific biological activities that are distinct from its enantiomer and other similar compounds.

Properties

IUPAC Name

(3S)-hept-6-en-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-3-5-6-7(8)4-2/h3,7-8H,1,4-6H2,2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXWEAWJVWCOBF-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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